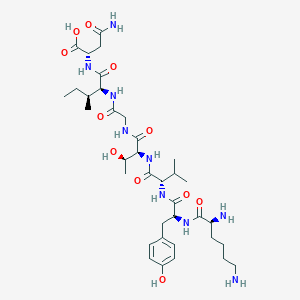![molecular formula C11H15NO3S B12568467 Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester CAS No. 586968-30-1](/img/structure/B12568467.png)
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a thienyl group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester typically involves the reaction of a carbamic acid derivative with an appropriate thienyl compound under controlled conditions. One common method is the esterification of carbamic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The thienyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester moiety can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, N-[2-[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]-1,1-bis[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]methyl]ethyl-, phenylmethyl ester
Uniqueness
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This differentiates it from other carbamic acid derivatives that may lack this functional group, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
586968-30-1 |
|---|---|
Molekularformel |
C11H15NO3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
ethyl N-methyl-N-(3-oxo-3-thiophen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C11H15NO3S/c1-3-15-11(14)12(2)7-6-9(13)10-5-4-8-16-10/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
PMCHPRVLJHYZPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C)CCC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)

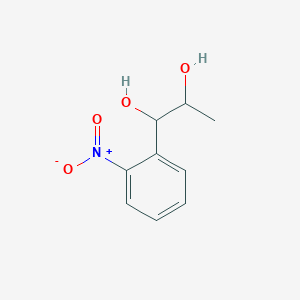
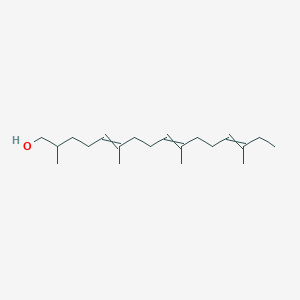
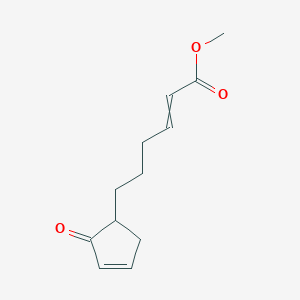
![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
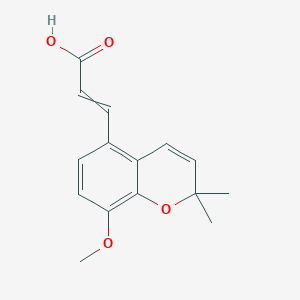
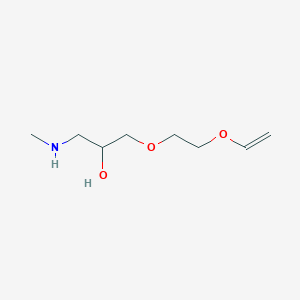
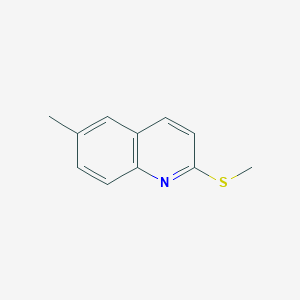

![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
